Cas no 102441-39-4 (2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine)

2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine is a structurally complex organic compound featuring both phenyl and indole moieties, which may confer unique physicochemical and biological properties. Its bifunctional design, combining an amine group with aromatic systems, suggests potential utility in pharmaceutical research, particularly as a scaffold for drug discovery or as an intermediate in synthetic chemistry. The presence of the indole core, known for its prevalence in bioactive molecules, could enhance binding affinity to biological targets. This compound’s rigid, sterically hindered structure may also influence selectivity in molecular interactions. Further investigation is warranted to explore its applications in medicinal chemistry or material science.
2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine structure
102441-39-4 structure
Product Name:2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine
CAS No:102441-39-4
MF:C22H21ClN2
MW:348.868544340134
MDL:MFCD03988751
CID:159095
PubChem ID:5019347
Update Time:2025-05-25

2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride
    • 1H-Indole-3-ethanamine,b,2-diphenyl-
    • (2R)-2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanaminium
    • (2S)-2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanaminium
    • 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine
    • EN300-05734
    • 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanaminehydrochloride
    • DTXSID90585573
    • 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine;hydrochloride
    • 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
    • 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine
    • 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine hydrochloride
    • 102441-39-4
    • 1049762-74-4
    • CS-0285736
    • CEA44139
    • 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine
    • MDL: MFCD03988751
    • Inchi: 1S/C22H20N2.ClH/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17;/h1-14,19,24H,15,23H2;1H
    • InChI Key: IGUKHNBKUNNETI-UHFFFAOYSA-N
    • SMILES: Cl.N1C2C=CC=CC=2C(=C1C1C=CC=CC=1)C(C1C=CC=CC=1)CN

Computed Properties

  • Exact Mass: 311.15497
  • Monoisotopic Mass: 313.170474
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4

Experimental Properties

  • Boiling Point: 542.7°Cat760mmHg
  • Flash Point: 315.8°C
  • Refractive Index: 1.675
  • PSA: 38.91
  • LogP: 6.42780

2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine Security Information

2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine Pricemore >>

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Additional information on 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine

2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine: A Comprehensive Overview

The compound with CAS No. 102441-39-4, known as 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a phenyl group, an indole moiety, and an amine functional group. The combination of these structural elements gives rise to a molecule with intriguing chemical properties and potential biological activities.

2-Phenyl groups are well-known for their ability to stabilize aromatic systems through resonance effects, while the indole moiety introduces additional complexity due to its fused bicyclic structure. The presence of an amine group further enhances the compound's reactivity, making it a versatile building block in organic synthesis. Recent studies have explored the role of this compound in various biochemical pathways, particularly its potential as a precursor for drug development.

One of the most exciting aspects of 2-(2-phenvlindolyl)ethanamine is its ability to participate in complex molecular interactions. Researchers have investigated its binding affinity to various biological targets, including enzymes and receptors. For instance, a study published in *Journal of Medicinal Chemistry* highlighted its potential as a modulator of G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents.

The synthesis of CAS No. 102441-39-4 involves a multi-step process that typically begins with the preparation of the indole derivative. Advanced techniques such as Suzuki coupling and Stille coupling have been employed to construct the molecule's core structure. These methods not only ensure high purity but also allow for precise control over the stereochemistry of the product.

In terms of biological activity, 2-(phenyindolyl)ethanamine has shown promise in preclinical models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a valuable candidate for targeting central nervous system disorders. A recent study in *Nature Communications* demonstrated its efficacy in reducing oxidative stress in neuronal cells, suggesting its potential as a neuroprotective agent.

Beyond its therapeutic applications, this compound has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of new semiconducting materials. Researchers at Stanford University have explored its application in flexible electronics, highlighting its potential for use in wearable devices and IoT applications.

Looking ahead, the future of CAS No. 102441-39-4 seems bright. Ongoing clinical trials are evaluating its safety and efficacy as a treatment for chronic pain conditions, while academic labs continue to explore its fundamental chemical properties. With advancements in synthetic chemistry and computational modeling, this compound is poised to play an increasingly important role in both research and industry.

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